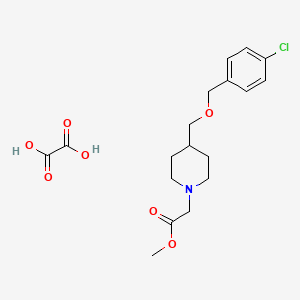

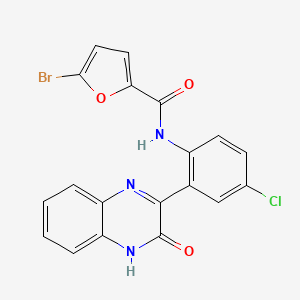

![molecular formula C11H10N2OS B2600682 2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one CAS No. 1552483-08-5](/img/structure/B2600682.png)

2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one” is a complex organic molecule. It is also known as Spiro[imidazolidine-4,2’-[2H]indene]-2,5-dione,1’,3’-dihydro .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenethylisothiocyanate followed by cyclization of the intermediate thiourea synthesized 3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) .Chemical Reactions Analysis

The 2-thioxo-imidazolidin-4-ones were converted with DMF-DEA (1.05 equiv.) into the corresponding 5-dimethylaminomethylidene-2-thioxo-imidazolidin-4-ones in yields ranging from 74 to 77% after a reaction time of around 30 min at 70-80°C .Scientific Research Applications

Chemical Synthesis and Compound Characterization

The compound is involved in chemical synthesis processes, producing novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. These processes involve reactions with various isothiocyanates, yielding compounds characterized by 1H, 13C, IR, and MS data, with some also characterized by 15N NMR data. The structures and compositions of several compounds are confirmed by single crystal X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Synthesis of Derivatives

2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one is used in the synthesis of derivatives, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione. The synthesis process involves various chemical reactions, and the structures of the compounds are verified through NMR and IR spectroscopy, and quantum-chemical calculations (Marinov, Marinova, Stoyanov, Markova, & Enchev, 2014).

Antitumor Agents

The compound is utilized in the synthesis of quinolinquinone derivatives with potent antiproliferative activity. These derivatives, including spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones, exhibit cytotoxicity against a panel of human tumor cell lines. The nature of the substituents significantly affects the activity profile, and some compounds are identified as nonintercalative DNA agents and inhibit the catalytic activity of Topo II (Bolognese, Correale, Manfra, Esposito, Novellino, & Lavecchia, 2008).

Antibacterial and Antifungal Activities

Derivatives of this compound, such as 5-imino-4-thioxo-2-imidazolidinone derivatives, are synthesized and evaluated for their antibacterial and antifungal activities. Most of the tested compounds show significant activities, with some exhibiting the best antimicrobial activity, suggesting potential applications in combating microbial infections (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Catalytic Synthesis and Biological Evaluation

The compound is involved in the catalytic synthesis of novel spiro[indole-thiazolidines] derivatives, which are subjected to in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. Molecular docking and ADME-Tox parameters studies are carried out for these compounds, indicating their potential as anti-tubercular agents (Borad, Bhoi, Rathwa, Vasava, Patel, Patel, Pandya, Pithawala, & Georrge, 2018).

Mechanism of Action

Future Directions

The potential of compounds with pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules and thus determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name |

2'-sulfanylidenespiro[1,3-dihydroindene-2,5'-imidazolidine]-4'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNPQDOPPDMJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13C(=O)NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2600604.png)

![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2600613.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2600614.png)

![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2600619.png)

![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)